N-(4-Bromophenyl)-2-fluoroaniline
Description
N-(4-Bromophenyl)-2-fluoroaniline is a halogenated aniline derivative featuring a bromine atom at the para position of the phenyl ring and a fluorine atom at the ortho position of the aniline moiety. For instance, N-(4-bromophenyl) derivatives are commonly synthesized via amidation or Suzuki-Miyaura cross-coupling reactions, as demonstrated in the preparation of N-(4-bromophenyl)furan-2-carboxamide (94% yield) using 4-bromoaniline and acyl chlorides under mild conditions . The bromine and fluorine substituents impart distinct electronic and steric properties, influencing reactivity, solubility, and biological activity. Such compounds are often intermediates in pharmaceuticals, agrochemicals, and materials science, as seen in their roles as FPR2 agonists or enzyme inhibitors .
Properties
Molecular Formula |
C12H9BrFN |
|---|---|
Molecular Weight |
266.11 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-fluoroaniline |
InChI |
InChI=1S/C12H9BrFN/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H |
InChI Key |
NCWNPGAVLCQCNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Fluoroaniline to Obtain 4-Bromo-2-fluoroaniline
One of the key synthetic routes to this compound involves the bromination of 2-fluoroaniline to selectively introduce a bromine atom at the para position relative to the amino group.
-
- Brominating agents such as copper(II) bromide (CuBr2), N-bromosuccinimide, or 1,3-dibromo-5,5-dimethylhydantoin can be used.
- Solvents include tetrahydrofuran (THF), acetic acid, or ionic liquids like chlorinated 1-hexyl-3-methylimidazolium.
- Typical reaction temperatures range from room temperature to reflux.
- Catalysts such as copper bromide act both as bromine sources and oxidants.
-
- The substrate 2-fluoroaniline is dissolved in the solvent.
- CuBr2 or an equivalent brominating agent is added.
- The reaction proceeds with high para-selectivity due to the directing effect of the amino group.
- The product 4-bromo-2-fluoroaniline is isolated by extraction and purification, often by column chromatography.
-
- Yields reported are high, often exceeding 80-90%.
- The method using CuBr2 in THF is noted for its environmental friendliness and operational simplicity.
- The bromination is regioselective for the para position, minimizing ortho or meta substitution.
Amination to Form this compound
Following bromination, the formation of the this compound involves nucleophilic substitution or coupling reactions between 4-bromoaniline derivatives and 2-fluoroaniline or related intermediates.
-
- Amination of halogenated anilines under acidic catalysis in solvent mixtures such as THF and isopropanol.
- Suzuki–Miyaura cross-coupling reactions where 4-bromoaniline acts as a coupling partner with 2-fluorophenylboronic acid derivatives.
-
- Reflux in THF-isopropanol mixtures with HCl as a catalyst for 4–5 hours.
- Use of bases like triethylamine in cross-coupling.
- Column chromatography purification.
-
- Yields typically range from 70% to 85%.
- Characterization by ^1H and ^13C NMR confirms substitution patterns.
- Mass spectrometry confirms molecular ions consistent with this compound.
| Starting Material | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| 6-bromo-4-chloroquinazoline + 2-fluoroaniline | THF/iPrOH, HCl, reflux 5 h | 4-bromo-2-fluoroaniline derivative | 80 |
| 4-bromoaniline + 2-fluorophenylboronic acid (Suzuki) | Pd catalyst, base, reflux | This compound | 75-85 |
Alternative Methods and Notes
- Bromination can also be achieved by direct treatment of 4-fluoroaniline with bromine in acetic acid, but this may lead to multiple brominated products requiring careful control.
- Ionic liquids as solvents provide recyclable and environmentally friendly alternatives for bromination with CuBr2.
- The use of N-(4-substituted-aryl) nitrones followed by chlorinating reagents and hydrolysis has been explored for related aniline derivatives but is less common for this specific compound.
- Detailed spectral data (NMR, IR) and melting points are used to confirm product identity and purity.
Summary Table of Preparation Methods
Analytical and Research Outcomes
- NMR Spectroscopy: ^1H NMR spectra show characteristic aromatic proton patterns with shifts confirming bromine and fluorine substitution. ^13C NMR confirms carbon environments consistent with substitution pattern.
- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight without isotopic patterns of multiple bromine atoms, confirming mono-bromination.
- Melting Points: Reported melting points around 174–176 °C for related derivatives provide physical validation of purity.
- Environmental and Industrial Considerations: Use of recyclable ionic liquids and copper bromide as both bromine source and oxidant reduces waste and improves industrial feasibility.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(4-Bromophenyl)-2-fluoroaniline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include various substituted anilines or thiophenes.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
Chemistry: N-(4-Bromophenyl)-2-fluoroaniline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and polymers.
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. It is also used in the development of fluorescent probes for imaging applications.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. It is used in the design and synthesis of novel drug candidates.
Industry: this compound is utilized in the production of advanced materials, such as liquid crystals and organic semiconductors. It is also employed in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-fluoroaniline depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to and inhibiting the activity of target enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Halogen Substituents :
- Bromine vs. Fluorine : Bromine (Br) is an electron-withdrawing group (EWG) due to its high electronegativity and polarizability, while fluorine (F), though also EWG, is smaller and less polarizable. In Suzuki-Miyaura cross-coupling reactions, electron-poor aryl bromides (e.g., N-(4-bromophenyl) derivatives) exhibit lower yields (e.g., 38% for bulky, electron-poor boronic acids) compared to electron-rich substrates .
- In contrast, para-substituted analogs (e.g., N-(4-fluorophenyl)maleimide) show comparable bioactivity to bromo- or iodo-substituted derivatives, suggesting minimal halogen size impact on inhibition potency (IC₅₀ = 4.34–7.24 μM for MGL inhibition) .
Comparative Data Table :
*Theoretical values based on structural analogs.
Steric and Structural Considerations
- Mono- vs.
- Ortho-Fluorine Effects : The ortho-fluorine in this compound may hinder rotational freedom, altering conformational preferences in binding pockets compared to para- or meta-fluoro isomers .
Biological Activity
N-(4-Bromophenyl)-2-fluoroaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a fluorine atom on the aromatic rings, which significantly influence its chemical behavior and biological activity. The molecular structure can be represented as follows:
Cytotoxicity Studies
In Vitro Cytotoxicity: A study conducted on various substituted anilines, including this compound, evaluated their cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The results indicated that compounds with halogen substitutions exhibited varying degrees of cytotoxicity. Specifically, the 4-bromoanilino derivative demonstrated moderate cytotoxicity with an LC50 value of 3.18 μM against HeLa cells, while the reference compound Gefitinib had an LC50 of 2.37 μM .
Table 1: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | LC50 (μM) |
|---|---|---|
| Gefitinib | HeLa | 2.37 |
| This compound | HeLa | 3.18 |
| 3-Chloroanilino derivative | HeLa | 5.24 |
| 3-Fluoroanilino derivative | MCF-7 | 0.86 |
The mechanism by which this compound exerts its cytotoxic effects appears to be linked to its ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity. Molecular docking studies suggest that the structural features of this compound allow it to effectively bind to the ATP-binding site of EGFR, thus inhibiting downstream signaling pathways involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups such as bromine and fluorine in the para position enhances the compound's biological activity. Compounds with these substitutions showed improved potency in inhibiting cancer cell proliferation compared to their unsubstituted counterparts. The lipophilic nature of these substituents also plays a crucial role in enhancing membrane permeability and bioavailability .
Antibacterial Activity
In addition to its anticancer properties, this compound has been investigated for its antibacterial activity. Compounds with similar structural motifs have been shown to exhibit quorum sensing inhibition in various bacterial strains, suggesting potential applications as antibacterial agents .
Case Studies
- Anticancer Activity: In a comparative study involving several halogenated anilines, it was found that this compound exhibited significant cytotoxicity against HeLa cells, outperforming many other derivatives in terms of potency.
- Antibacterial Properties: Another study highlighted the potential use of analogs of this compound as quorum sensing inhibitors, demonstrating their ability to disrupt bacterial communication and reduce virulence factors in pathogenic strains.
Q & A
Basic: What are the standard synthetic routes for N-(4-Bromophenyl)-2-fluoroaniline, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis of this compound typically involves palladium-catalyzed aryl amination or condensation reactions. For example, palladium-catalyzed coupling of 1-bromo-2-fluorobenzene with 4-bromoaniline derivatives under Buchwald-Hartwig conditions can yield the target compound. Optimization includes:
- Catalyst selection : Pd(dba)₂ with Xantphos as a ligand for improved regioselectivity .
- Solvent and temperature : Use of 1,4-dioxane at 80–100°C for efficient amination .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product with >95% purity .
Vanadium-based initiators, such as methoxy–oxo-bis[N-(4-bromophenyl)salicylideneiminato]vanadium(V), have also been employed in thermally initiated reactions (e.g., methyl methacrylate polymerization), showing first-order dependence on monomer concentration for rate control .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- X-ray crystallography : SHELX software (SHELXL for refinement, SHELXS for structure solution) provides high-resolution structural data (R factor <0.05) to confirm bond lengths, angles, and packing interactions . For example, C–Br and C–F bond lengths in related bromophenyl-fluoroaniline derivatives are 1.89–1.91 Å and 1.34–1.36 Å, respectively .
- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies aromatic protons (δ 6.8–7.4 ppm) and fluorine coupling patterns (e.g., ³JHF splitting) .
- Mass spectrometry : High-resolution Q-TOF MS confirms molecular ions (e.g., [M+H]+ at m/z 280.04 for C₁₂H₁₀BrFN) .
Advanced: How can researchers resolve contradictions in reaction mechanisms involving this compound derivatives?
Methodological Answer:
Contradictions in reaction pathways (e.g., unexpected regioselectivity or byproduct formation) require:
- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates. For example, vanadium-initiated polymerizations show a 0.5-order dependence on initiator concentration, suggesting a radical mechanism .
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and electron density maps to rationalize substituent effects .
- Isotopic labeling : Use ¹⁸O or deuterated analogs to trace oxygen/nitrogen incorporation in amidation or coupling reactions .
Advanced: What strategies are employed in designing this compound derivatives for biological activity?
Methodological Answer:
Derivative design focuses on enhancing binding affinity and pharmacokinetics:
- Bioisosteric replacement : Substitute bromine with trifluoromethyl groups to improve metabolic stability, as seen in TGF-β inhibitors (e.g., EW-7197) .
- Coordination chemistry : Introduce metal-binding groups (e.g., pyrimidine or imidazole) to form complexes for antimicrobial or anticancer applications .
- Structure-activity relationships (SAR) : Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) on the aniline ring modulates activity. For example, 4-methylphenylsulfonyl analogs show enhanced solubility and target engagement .
Advanced: How do crystallographic data inform the electronic and steric effects of substituents in this compound?
Methodological Answer:
X-ray data reveal:
- Electronic effects : Bromine (electronegative) induces para-directing effects, while fluorine ortho to the amine group increases resonance stabilization. Dihedral angles between aromatic rings (e.g., 45–50°) indicate steric hindrance from bulky substituents .
- Packing interactions : Halogen bonding (C–Br⋯N) and π-π stacking (3.5–4.0 Å distances) dominate crystal packing, influencing solubility and melting points .
- Torsional strain : Substituents at the 2-fluoro position reduce rotational freedom, as shown by restricted C–N–C angles (116–118°) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of brominated aromatic vapors.
- Waste disposal : Neutralize acidic byproducts (e.g., HBr) with sodium bicarbonate before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
